molecular formula C16H14N2S B6417027 (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 142994-71-6

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B6417027
CAS No.: 142994-71-6
M. Wt: 266.4 g/mol
InChI Key: PEJFIJKXDWYKHM-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a benzylideneamino group attached to a tetrahydrobenzo[b]thiophene ring system with a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves the condensation of benzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzylidene group.

Scientific Research Applications

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or hydrophobic interactions with active sites, while the tetrahydrobenzo[b]thiophene ring system provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-sulfonamide

Uniqueness

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its carbonitrile functional group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxamide and sulfonamide analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological applications.

Biological Activity

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by relevant data and case studies.

Synthesis and Characterization

The compound is synthesized through a condensation reaction between benzaldehyde and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under basic conditions. Common solvents for this reaction include ethanol or methanol, with sodium hydroxide or potassium carbonate as the base to facilitate the reaction. Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure of the synthesized compound.

The mechanism of action for this compound involves its interaction with various molecular targets. The benzylideneamino moiety allows for hydrogen bonding and hydrophobic interactions with active sites on enzymes or receptors. This structural configuration can modulate the activity of these targets, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown potent inhibitory effects against bacterial topoisomerases without affecting human topoisomerase II .

Antioxidant Properties

Studies have demonstrated that certain analogs possess strong antioxidant capabilities. In experiments using B16F10 cells, specific compounds were shown to inhibit melanin production by targeting intracellular tyrosinase activity. These findings suggest potential applications in treating hyperpigmentation disorders .

Cytotoxicity Studies

Cytotoxicity assessments reveal that some analogs of this compound do not exhibit significant toxicity at concentrations below 20 µM in B16F10 cells. However, certain derivatives showed concentration-dependent cytotoxicity, necessitating further investigation into their safety profiles .

Data Summary

Activity Effect Concentration Reference
AntimicrobialInhibitory activity against S. aureus0.012 - 0.008 µg/mL
AntioxidantInhibition of melanin production≤20 µM
CytotoxicityNon-toxic at ≤20 µM-

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against bacterial strains. The results indicated that certain compounds had a selective inhibitory effect on bacterial topoisomerases while sparing human enzymes, highlighting their therapeutic potential in treating bacterial infections .
  • Antioxidant Activity : Another research focused on the anti-melanogenic effects of related compounds in B16F10 cells. The study found that specific analogs significantly inhibited tyrosinase activity and reduced melanin production without cytotoxic effects at lower concentrations .

Properties

IUPAC Name

2-[(E)-benzylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c17-10-14-13-8-4-5-9-15(13)19-16(14)18-11-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-9H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJFIJKXDWYKHM-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.